Maduramicin

Übersicht

Beschreibung

Maduramicin is a naturally occurring polyether ionophore antibiotic that was first isolated from the actinomycete Actinomadura rubra . It is primarily used in veterinary medicine as an antiprotozoal agent to prevent coccidiosis in poultry . This compound is known for its high efficacy against coccidial infections, making it a valuable compound in the poultry industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Maduramicin is typically prepared through fermentation processes involving the actinomycete Actinomadura rubra . The fermentation broth is then subjected to various purification steps to isolate the compound .

Industrial Production Methods: In industrial settings, this compound is often produced as this compound ammonium, which is then formulated into premixes for use in poultry feed . The preparation involves dissolving this compound ammonium in a solvent such as ethyl acetate, followed by mixing with auxiliary materials like corn starch and nicarbazin in a fluidized bed . This method ensures a uniform distribution of the active ingredient, enhancing its efficacy and safety .

Analyse Chemischer Reaktionen

Types of Reactions: Maduramicin undergoes various chemical reactions, including salt formation and ketalization . The formation of monovalent and divalent salt complexes is a notable reaction, which involves the interaction of this compound with cations such as sodium, potassium, and calcium .

Common Reagents and Conditions: The preparation of this compound salts typically involves the use of reagents like sodium hydroxide, potassium hydroxide, and calcium chloride . Ketalization reactions may involve the use of alcohols such as methanol and ethanol under acidic conditions .

Major Products Formed: The major products formed from these reactions include various salt complexes and ketal derivatives of this compound . These derivatives often exhibit different physicochemical properties, which can be useful in various applications .

Wissenschaftliche Forschungsanwendungen

Microbiology

Maduramicin is predominantly used in the poultry industry as an anticoccidial agent to combat coccidiosis caused by Eimeria species. Its efficacy extends to Gram-positive bacteria and other protozoa like Cryptosporidium and Treponema.

Table 1: Anticoccidial Activity of this compound

| Pathogen | Activity |

|---|---|

| Eimeria spp. | Effective |

| Cryptosporidium | Effective |

| Treponema | Effective |

Oncology

Research has demonstrated that this compound inhibits proliferation and induces apoptosis in human rhabdomyosarcoma cells (RD and Rh30) and mouse myoblasts (C2C12) in a dose-dependent manner. The compound's cytotoxicity was confirmed through assays measuring cell viability, revealing significant increases in non-viable cells upon treatment .

Table 2: Cytotoxic Effects of this compound on Cell Lines

| Cell Line | EC50 (µg/ml) | Treatment Duration (h) |

|---|---|---|

| C2C12 | 0.07 | 24-72 |

| RD | 0.15 | 24-72 |

| Rh30 | 0.25 | 24-72 |

Veterinary Medicine

In veterinary contexts, this compound is utilized to prevent and treat coccidiosis in poultry. However, improper use can lead to toxicity, manifesting as heart failure or skeletal muscle degeneration in animals . There have been documented cases of human poisoning linked to this compound exposure through contaminated poultry feed .

Case Study 1: Haff Disease Outbreaks

Two outbreaks in China (2009 and 2010) were associated with crayfish contaminated with this compound. Symptoms included muscle stiffness and pain, resembling Haff disease . This highlighted the potential for this compound to affect non-target species.

Case Study 2: Malaria Treatment

Recent studies have indicated that this compound exhibits potent antimalarial activity against Plasmodium falciparum, showing effective clearance rates of both asexual stages and gametocytes. In rodent models, it completely blocked malaria transmission .

Wirkmechanismus

Maduramicin exerts its effects by forming complexes with cations, particularly sodium, potassium, and calcium . This ionophore activity facilitates the transport of these cations across cell membranes, disrupting the osmotic balance within the target cells . In coccidia, this disruption inhibits mitochondrial functions such as substrate oxidation and ATP hydrolysis, ultimately leading to cell death . Additionally, this compound has been shown to induce apoptosis in myoblast cells by causing cell cycle arrest and activating caspase-dependent pathways .

Vergleich Mit ähnlichen Verbindungen

Maduramicin belongs to the class of polyether ionophore antibiotics, which includes other compounds such as monensin, salinomycin, and lasalocid . Compared to these compounds, this compound exhibits a higher potency and broader spectrum of activity against coccidial infections . Its unique structure, characterized by a series of electronegative crown ethers, allows it to bind more effectively to cations, enhancing its ionophore activity . This makes this compound a valuable tool in both veterinary medicine and scientific research .

Eigenschaften

CAS-Nummer |

84878-61-5 |

|---|---|

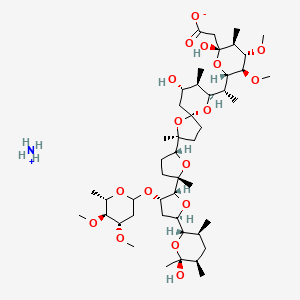

Molekularformel |

C47H83NO17 |

Molekulargewicht |

934.2 g/mol |

IUPAC-Name |

azane;2-[(2R,3S,4S,5R,6S)-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid |

InChI |

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26-,27-,28-,29-,30-,31+,32-,33?,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1 |

InChI-Schlüssel |

WQGJEAMPBSZCIF-IQSSNWLASA-N |

SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N |

Isomerische SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CCC(O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.N |

Kanonische SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N |

Aussehen |

Solid powder |

Key on ui other cas no. |

84878-61-5 |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

maduramicin maduramycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Maduramicin exert its anticoccidial effect?

A1: this compound acts as an ionophore, disrupting ion gradients across cell membranes []. It exhibits a high affinity for monovalent cations, particularly sodium ions, facilitating their transport into the parasite cell. This disrupts cellular osmotic balance, leading to swelling and ultimately cell death [, , ].

Q2: Which stages of the coccidial lifecycle are most susceptible to this compound?

A2: Research suggests that this compound primarily targets the intracellular stages of coccidian parasites, specifically the schizonts, which are responsible for asexual reproduction within the host's intestinal cells [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C47H83O15 and a molecular weight of 847.1 g/mol [, ].

Q4: Is there spectroscopic data available for this compound?

A4: Yes, studies utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the structure and biosynthetic pathway of this compound []. These studies have identified the origin of carbon and oxygen atoms within the this compound molecule.

Q5: What about the stability of this compound in various formulations?

A6: Studies have investigated the stability of this compound in different premix formulations, highlighting the importance of quality control for optimal efficacy and safety []. Variations in this compound concentration and premix quality have been observed among generic products compared to brand-specific approved formulations [].

Q6: How do structural modifications of this compound influence its activity?

A7: While specific SAR studies on this compound are limited in the provided papers, research on other polyether ionophores suggests that modifications to the ion-binding region and the lipophilic side chains can significantly affect ion selectivity, potency, and toxicity [].

Q7: What is the primary route of this compound administration in poultry?

A9: this compound is primarily administered orally to poultry through medicated feed [, , , , , ].

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in poultry?

A10: Studies indicate that this compound is primarily excreted in the feces after oral administration in turkeys. It undergoes O-demethylation as a primary metabolic pathway, with hydroxylation and glucuronide conjugation as minor pathways []. In laying hens, this compound residues have been found exclusively in egg yolk, with a half-life of elimination of 6.5 days [].

Q9: Are there any specific tissues where this compound tends to accumulate?

A11: While this compound is primarily excreted in feces, studies in broiler chickens indicate a longer half-life in the liver and muscle compared to serum []. This suggests a potential for temporary accumulation in these tissues.

Q10: What is the evidence for this compound's efficacy against coccidiosis in poultry?

A12: Numerous studies demonstrate the efficacy of this compound in controlling coccidiosis in both chickens and turkeys. These studies, conducted under laboratory and field conditions, consistently show reductions in mortality rates, lesion scores, and oocyst shedding in poultry infected with various Eimeria species [, , , , , ].

Q11: Has this compound been evaluated in other disease models?

A13: Beyond its use in poultry, this compound has shown promising results in a mouse model of chronic cryptosporidiosis caused by Cryptosporidium parvum. It significantly reduced fecal parasite load and tissue parasite burden [].

Q12: Is resistance to this compound a concern in poultry production?

A14: Yes, like other anticoccidial drugs, the emergence of resistance to this compound is a concern. Studies have reported the development of this compound-resistant strains of Eimeria tenella, highlighting the need for resistance monitoring and management strategies [, , , ].

Q13: Is there cross-resistance between this compound and other anticoccidial drugs?

A15: Cross-resistance among different classes of anticoccidials, including ionophores, is a known phenomenon. Studies have identified Eimeria isolates resistant to multiple ionophores, including this compound, monensin, and salinomycin [, , ].

Q14: What are the potential toxic effects of this compound?

A16: this compound, while generally safe for its intended use in poultry, can cause toxicity in certain situations, particularly in non-target species. Research has documented cases of cardiomyopathy in ruminants (cattle and sheep) associated with the ingestion of poultry litter contaminated with this compound [, ]. This highlights the importance of proper handling and disposal of poultry litter from farms using this compound.

Q15: What are the specific mechanisms of this compound toxicity?

A17: While the exact mechanisms are still under investigation, research suggests that this compound's ability to disrupt cellular ion balance plays a significant role in its toxicity. The uncontrolled influx of calcium ions into cells, particularly in cardiac and skeletal muscle, can lead to cell damage and dysfunction [, ].

Q16: What analytical methods are commonly used for this compound detection and quantification?

A18: Several analytical techniques are employed for this compound analysis, including: * High-Performance Liquid Chromatography (HPLC) with various detection methods: UV detection [, , , ], fluorescence detection [], Evaporative Light Scattering Detection (ELSD) [], and tandem mass spectrometry (LC-MS/MS) [, , ]. * Enzyme-linked immunosorbent assay (ELISA):: Developed for this compound detection in poultry tissues, offering a sensitive and specific alternative to chromatographic methods [, ].

Q17: Have these analytical methods been validated?

A19: Yes, several studies highlight the validation of analytical methods for this compound determination in various matrices, including feed, premixes, and poultry tissues. Validation procedures typically assess parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) [, , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.